molecular formula C₂₁H₃₁NO₄ B1141767 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester CAS No. 1026013-15-9

3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester

Cat. No.: B1141767
CAS No.: 1026013-15-9
M. Wt: 361.48
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves several steps. One of the known synthetic routes includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to maintain high-quality standards. The process involves large-scale synthesis using advanced equipment and techniques to ensure consistency and efficiency. The production methods are designed to meet international standards for pharmaceutical reference materials .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester is unique due to its specific chemical structure and properties, which make it suitable for various scientific research applications. Its ability to undergo multiple types of chemical reactions and its use in proteomics research highlight its versatility and importance in the scientific community .

Properties

CAS No.

1026013-15-9

Molecular Formula

C₂₁H₃₁NO₄

Molecular Weight

361.48

IUPAC Name

methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

InChI

InChI=1S/C21H31NO4/c1-19-10-8-15-13(14(19)5-6-16(19)18(24)25-3)7-12-21(26-4)20(15,2)11-9-17(23)22-21/h9,11,13-16H,5-8,10,12H2,1-4H3,(H,22,23)/t13?,14?,15?,16-,19+,20-,21?/m1/s1

SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4(C3(C=CC(=O)N4)C)OC

Origin of Product

United States

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